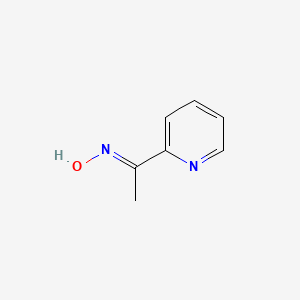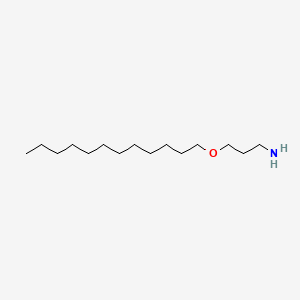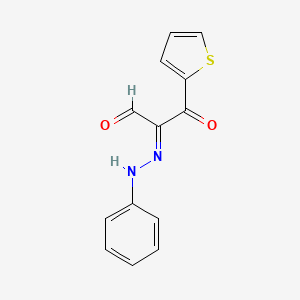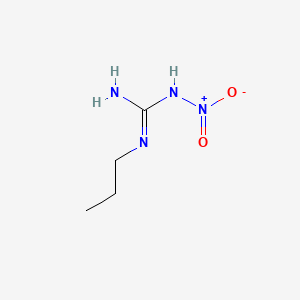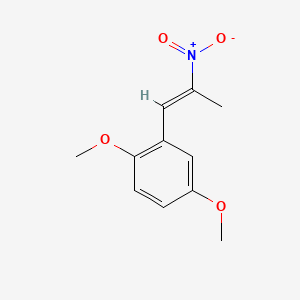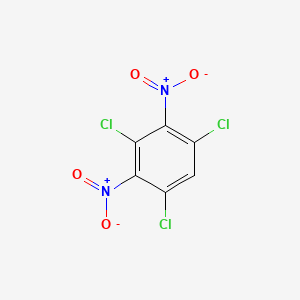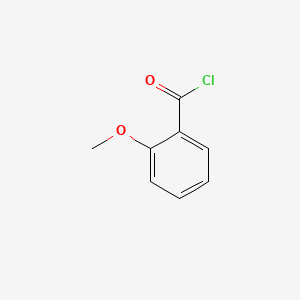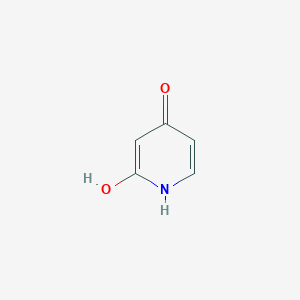
CID 12273
Overview
Description
CID 12273 is a compound with the molecular formula C5H5NO2 . It is also known by its IUPAC name, 2-hydroxy-1H-pyridin-4-one . The compound is non-live and has a molecular weight of 111.10 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a hydroxy group at the 2-position and a ketone group at the 4-position . The InChI string representation of the molecule is InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) . The Canonical SMILES representation is C1=CNC(=CC1=O)O .
Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 111.10 g/mol and an exact mass of 111.032028402 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 and a topological polar surface area of 49.3 A^2 . It has a heavy atom count of 8 and a complexity of 169 .
Scientific Research Applications
Protein Function Control in Cells : CID has been invaluable in studying biological processes, particularly in controlling protein function with high precision and spatiotemporal resolution. It has been primarily applied in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : Engineered PROTAC-CID platforms have been developed for inducible gene regulation and editing. These systems offer fine-tuning of gene expression and the ability to multiplex biological signals with different logic gating operations, demonstrating significant potential for biomedical research (Ma et al., 2023).
Reversible Protein Localization : A novel CID compound enabling rapid and reversible control of protein localization in living cells has been developed. This innovation offers enhanced spatiotemporal control for studying dynamic biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Solving Cell Biology Problems : CID techniques have resolved numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. Technical advancements in CID have improved specificity and allowed orthogonal manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity in Barley : CID, specifically Carbon Isotope Discrimination, has been applied in agriculture to improve water use efficiency and productivity of barley. This application demonstrates the potential of CID in plant breeding programs (Anyia et al., 2007).
Biocompatible Chemical Inducer of Dimerization : A biocompatible CID, Tmp-SLF, has been reported to modulate gene expression in yeast and control glycosyltransferase in mammalian cells. This development highlights the potential of CID in reducing unwanted in vivo side effects (Czlapinski et al., 2008).
In Vitro Activities of CIDs : A study on the synthesis and activity of bivalent FKBP12 ligands for CID demonstrates its broad utility in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Properties
IUPAC Name |
2-hydroxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZJPIDPVXJEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


